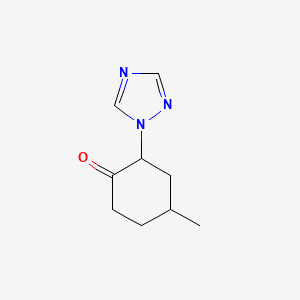
4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one
Übersicht
Beschreibung
“4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one” is a compound with the CAS Number: 1788567-07-6 . It has a molecular weight of 179.22 . The IUPAC name for this compound is 4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one .
Molecular Structure Analysis
The InChI code for “4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one” is 1S/C9H13N3O/c1-7-2-3-9(13)8(4-7)12-6-10-5-11-12/h5-8H,2-4H2,1H3 . This indicates the molecular structure of the compound .Physical And Chemical Properties Analysis
The compound “4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one” is a powder at room temperature . More specific physical and chemical properties are not available in the sources I found .Wissenschaftliche Forschungsanwendungen
Here is a comprehensive analysis of the scientific research applications of “4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one”, focusing on unique applications:
Coordination Polymers
Complexes containing triazole derivatives can selectively adsorb sulfate-containing dyes through Lewis acid–base interactions. They also exhibit excellent photocatalytic capability in the degradation of dyes such as methylene blue (MB) and methyl violet (MV) .
Pharmacological Analysis
Triazole derivatives have been synthesized and analyzed for their potential pharmacological effects. These compounds are often evaluated for their therapeutic efficacy in various medical conditions .
Biological Evaluation
These compounds have been studied for their biological activity, including their effects on cellular processes and viability in treatment scenarios .
Anticancer Activity
Some triazole derivatives have been designed, synthesized, and evaluated for their anticancer activity. These studies aim to discover new therapeutic agents that can effectively target cancer cells .
Antibacterial Agents
Triazole compounds have shown good to excellent activity against a range of microorganisms. They are considered important antibacterial agents with varying degrees of effectiveness based on their specific chemical structure .
Antimicrobial, Antioxidant, and Antiviral Potential
Triazole derivatives have been synthesized to study their antimicrobial, antioxidant, and antiviral potential. These studies contribute to the development of new drugs with these properties .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methyl-2-(1,2,4-triazol-1-yl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-7-2-3-9(13)8(4-7)12-6-10-5-11-12/h5-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWOHYQXTCDPAMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C(C1)N2C=NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-(1H-1,2,4-triazol-1-yl)cyclohexan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



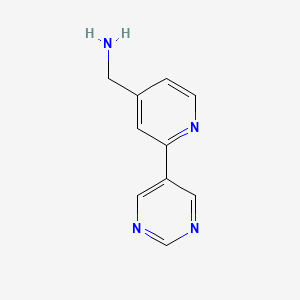
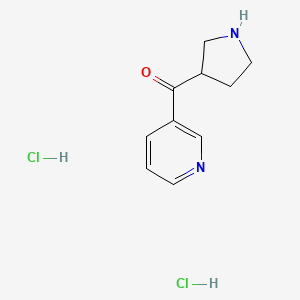
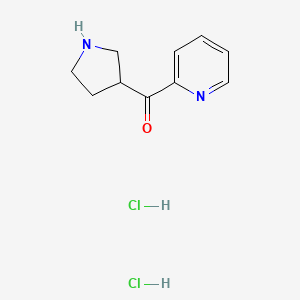

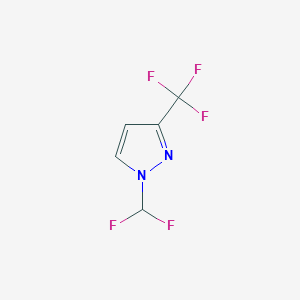

![8-(Pyridin-3-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1472809.png)
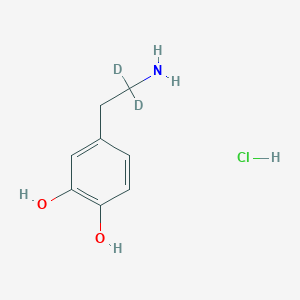
![8-(Pyridin-2-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472811.png)
![8-(Pyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472812.png)
![N-(8-azabicyclo[3.2.1]octan-3-yl)thiazol-2-amine dihydrochloride](/img/structure/B1472815.png)
![(9H-fluoren-9-yl)methyl (8-azabicyclo[3.2.1]octan-3-yl)carbamate hydrochloride](/img/structure/B1472816.png)
![2-(Thiophen-3-yl)pyrazolo[1,5-a]pyrimidin-6-amine](/img/structure/B1472817.png)
![8-(Pyridin-4-yl)-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1472822.png)